9-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-N-benzyl-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide
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Overview
Description
9-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-N-benzyl-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazoquinazoline core, which is known for its biological activity, and a 1,3-benzodioxole moiety, which is often associated with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-N-benzyl-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzimidazoquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 1,3-benzodioxole moiety: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the 1,3-benzodioxole group to the core structure.
Thioether formation: The propylthio group is introduced through a nucleophilic substitution reaction.
Amide bond formation: The final step involves the formation of the amide bond between the benzimidazoquinazoline core and the benzyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
9-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-N-benzyl-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
9-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-N-benzyl-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 9-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-N-benzyl-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide involves its interaction with specific molecular targets within cells. The compound is believed to:
Inhibit enzyme activity: By binding to the active site of certain enzymes, it can inhibit their function.
Modulate signaling pathways: The compound may interfere with cellular signaling pathways, leading to altered cell behavior.
Induce apoptosis: In cancer cells, it can trigger programmed cell death through various mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **1-(1,3-benzodioxol-5-yl)-3-[(2S,3R,6S)-6-[2-[4-(dimethylamino)methyl]-1-triazolyl]ethyl]-2-(hydroxymethyl)-3-oxanyl]urea
- **1-(1,3-benzodioxol-5-yl)-3-[(2R,3R,6R)-6-[2-[4-(dimethylamino)methyl]-1-triazolyl]ethyl]-2-(hydroxymethyl)-3-oxanyl]urea
Uniqueness
9-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-N-benzyl-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide stands out due to its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its benzimidazoquinazoline core and 1,3-benzodioxole moiety are particularly noteworthy for their pharmacological potential.
Properties
IUPAC Name |
6-[1-(1,3-benzodioxol-5-ylamino)-1-oxobutan-2-yl]sulfanyl-N-benzylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27N5O4S/c1-2-29(32(40)35-22-13-15-27-28(17-22)42-19-41-27)43-33-37-25-16-21(31(39)34-18-20-8-4-3-5-9-20)12-14-23(25)30-36-24-10-6-7-11-26(24)38(30)33/h3-17,29H,2,18-19H2,1H3,(H,34,39)(H,35,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOPREUNBJXJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=C(C=CC(=C4)C(=O)NCC5=CC=CC=C5)C6=NC7=CC=CC=C7N63 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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